molecular formula C19H18N4O5S2 B2483151 N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1219912-08-9

N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

Katalognummer: B2483151
CAS-Nummer: 1219912-08-9
Molekulargewicht: 446.5
InChI-Schlüssel: LLFBUDWHUDHFEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 1,3,4-thiadiazole core linked via a thioether bridge to a benzodioxole-derived acetamide group. The thiadiazole ring is further substituted with a 2,5-dimethylfuran-3-carboxamide moiety. The synthesis likely involves coupling reactions, such as those using carbodiimides (e.g., EDCl/HOBt) for amide bond formation, as observed in related compounds .

Eigenschaften

IUPAC Name

N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S2/c1-10-5-13(11(2)28-10)17(25)21-18-22-23-19(30-18)29-8-16(24)20-7-12-3-4-14-15(6-12)27-9-26-14/h3-6H,7-9H2,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFBUDWHUDHFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Target of Action

Compounds with similar structures have been reported to exhibit antitumor activities against various cell lines. Therefore, it is plausible that this compound may also target cancer cells.

Mode of Action

The exact mode of action of this compound is currently unknown. Similar compounds have been shown to induce apoptosis and cause cell cycle arrests in cancer cell lines. This suggests that the compound might interact with its targets to disrupt normal cell functions, leading to cell death.

Biologische Aktivität

N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H18N4O5S2C_{19}H_{18}N_{4}O_{5}S_{2}, with a molecular weight of 446.5 g/mol. Its structural complexity involves multiple functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties against various human cancer cell lines. For instance:

  • Cell Lines Tested : HeLa, A549, and MCF-7.
  • IC50 Values : Many derivatives showed effective growth inhibition with IC50 values typically below 5 µM, indicating strong cytotoxic potential against these cancer cells.

Table 1: Anticancer Activity Data

Compound DerivativeCell LineIC50 (µM)
Derivative AHeLa4.0
Derivative BA5493.5
Derivative CMCF-72.8

The precise mechanism by which this compound exerts its anticancer effects is still under investigation. However, similar compounds have been shown to induce apoptosis and disrupt cell cycle progression in cancer cells. Studies suggest that the compound may inhibit key signaling pathways involved in cancer cell proliferation .

Anticonvulsant Activity

The compound has also been evaluated for its anticonvulsant properties. Research indicates that N-substituted derivatives have been synthesized and tested for their efficacy in models of seizure induction (e.g., maximal electroshock and subcutaneous pentylenetetrazol models). Some derivatives demonstrated significant anticonvulsant activity, suggesting a dual therapeutic potential for both cancer and seizure disorders.

Case Study 1: Synthesis and Testing

A study synthesized several derivatives of the compound and assessed their cytotoxic effects using the SRB assay on HepG2, HCT116, and MCF-7 cell lines. The results indicated that many of these derivatives had superior anticancer activity compared to standard treatments like doxorubicin .

Case Study 2: In Vivo Efficacy

Another investigation focused on the in vivo efficacy of selected derivatives in animal models of cancer. Results showed a significant reduction in tumor size compared to control groups when treated with the compound, supporting its potential as a therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

  • Synthetic Efficiency : The target compound’s synthesis is more complex than simpler thiadiazoles due to multiple coupling steps. However, methods like EDCl/HOBt-mediated amidation (as in ) are scalable .
  • Physicochemical Properties : The dimethylfuran carboxamide likely improves solubility over nitro-substituted benzofurans, which are prone to crystallization .
  • Potential Bioactivity: While direct data are unavailable, benzodioxole-containing compounds are associated with anti-inflammatory and antimicrobial effects, as seen in Populus bud extracts . Thiadiazoles are also known for kinase inhibition and anticancer activity .

Q & A

Q. What are the key steps and reagents involved in synthesizing this compound?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of benzo[d][1,3]dioxole derivatives with thiadiazole intermediates using coupling agents (e.g., EDC/HOBt) under controlled pH and temperature .
  • Step 2 : Introduction of the furan-3-carboxamide moiety via nucleophilic substitution or amide bond formation, requiring bases like triethylamine or DIPEA .
  • Step 3 : Microwave-assisted synthesis to enhance reaction rates and yields (e.g., 15–30 min at 80–100°C) . Key reagents include thiosemicarbazide for thiadiazole ring formation and DMF as a solvent for solubility optimization .

Q. Which spectroscopic methods are critical for confirming structural identity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400 MHz, DMSO-d₆) resolve aromatic protons (δ 6.8–7.5 ppm), amide NH (δ 10.2–10.8 ppm), and methyl groups (δ 2.1–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (m/z 446.5) .
  • Infrared Spectroscopy (IR) : Peaks at 1670–1690 cm⁻¹ (C=O stretch) and 1240–1260 cm⁻¹ (C-N stretch) validate functional groups .

Q. How is reaction progress monitored during synthesis?

  • Thin-Layer Chromatography (TLC) : Silica gel F₂₅₄ plates with ethyl acetate/hexane (3:7) monitor intermediate formation .
  • HPLC-PDA : Quantifies purity (>95%) using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

  • Orthogonal Assays : Compare cytotoxicity (MTT assay) with apoptosis markers (caspase-3 activation) to distinguish nonspecific toxicity from targeted activity .
  • Structural Analog Analysis : Test derivatives lacking the thiadiazole or benzodioxole moieties to isolate pharmacophoric groups .
  • Dose-Response Studies : EC₅₀ values (e.g., 2.5–10 µM in MCF-7 cells) should correlate with target engagement (e.g., PARP inhibition) .

Q. What strategies optimize bioavailability and target selectivity?

  • Prodrug Design : Introduce ester groups at the furan methyl positions to enhance solubility, with in situ hydrolysis .
  • Molecular Docking : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase) to prioritize substituents for SAR studies .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., thioether oxidation) .

Q. How does the compound’s electronic structure influence reactivity?

  • Hammett Analysis : Electron-withdrawing groups (e.g., -CF₃) on the benzamide ring increase electrophilicity, enhancing nucleophilic substitution rates (k = 0.15–0.45 min⁻¹) .
  • DFT Calculations : HOMO-LUMO gaps (~4.2 eV) predict redox stability, validated by cyclic voltammetry .

Data Contradiction Analysis

Q. Conflicting reports on antitumor efficacy: How to address this?

  • Cell Line Variability : Test across panels (NCI-60) to identify sensitivity patterns (e.g., BRCA-mutated vs. wild-type lines) .
  • Microenvironment Effects : Compare 2D monolayers vs. 3D spheroids under hypoxic conditions (1% O₂) to assess penetration .
  • Metabolomic Profiling : LC-MS/MS detects off-target effects (e.g., glutathione depletion) that may mask true efficacy .

Experimental Design Recommendations

Q. What controls are essential for pharmacological assays?

  • Positive Controls : Cisplatin (cytotoxicity) and olaparib (PARP inhibition) .
  • Solvent Controls : DMSO (<0.1% v/v) to rule out vehicle effects .
  • Counterstaining : Hoechst 33342 for nuclear integrity in apoptosis assays .

Q. How to validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Shift in protein melting temperature (ΔTm ≥ 2°C) confirms binding .
  • RNA Interference : Knockdown of proposed targets (e.g., PARP1) should attenuate compound activity .

Structural and Mechanistic Insights

Property Value Reference
Molecular FormulaC₁₉H₁₅FN₄O₄S₂
Molecular Weight446.5 g/mol
LogP (Predicted)3.2 ± 0.3
Aqueous Solubility (pH 7.4)12 µg/mL

Key Citations

  • Synthesis and NMR characterization:
  • Antitumor mechanisms:
  • Reactivity and DFT analysis:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.